5-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS/c1-12-15(20)6-7-16-17(12)22-19(26-16)24-10-8-23(9-11-24)18(25)13-2-4-14(21)5-3-13/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEMNSZNTUVNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated benzothiazole derivative reacts with piperazine.
Attachment of the Fluorobenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the fluorobenzoyl moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Reduced products may include alcohols and amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes involved in neurological pathways.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, potentially affecting the central nervous system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Benzothiazole vs. Thiazole Derivatives
- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole): Core Structure: Thiazole ring instead of benzothiazole. Substituents: Chlorophenyl and fluorophenyl-triazolyl groups. Properties: Exhibits isostructural crystallinity with triclinic symmetry, similar to fluorinated analogs.
Benzothiazole vs. Imidazo[4,5-b]pyridine Derivatives
- Compound 20a (3-((4-(6-Chloro-2-(3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole):
Substituent Variations on the Piperazine Moiety
Fluorobenzoyl vs. Methoxybenzoyl
- BD77517 (7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole): Substituent: 3-Methoxybenzoyl instead of 4-fluorobenzoyl.
Fluorobenzoyl vs. Chlorobenzoyl
- 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile: Core Structure: Oxazole with a chlorobenzoyl-piperazine side chain.
Halogen Substituent Effects on Crystallinity
Compounds 4 (Cl-substituted) and 5 (Br-substituted) from demonstrate that halogen size influences crystal packing despite isostructural frameworks. The target compound’s 4-fluorobenzoyl group, with a smaller van der Waals radius than Cl or Br, may enable tighter molecular packing, enhancing thermal stability .
Data Table: Key Structural and Functional Comparisons
Biological Activity
5-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole class, characterized by a benzothiazole ring, a piperazine ring, and a fluorobenzoyl group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of oncology and neurology.
Antitumor Properties
Recent studies indicate that compounds containing the benzothiazole pharmacophore exhibit significant antitumor activities. For instance, related fluorinated benzothiazoles have demonstrated potent in vitro antitumor properties. The bioactivation of these compounds is mediated by cytochrome P450 enzymes, specifically P450 1A1 and 2W1, which convert them into reactive intermediates that can induce cell toxicity and apoptosis in cancer cells .
The mechanism of action for this compound involves:
- Bioactivation : The compound is metabolized by cytochrome P450 enzymes into reactive species.
- Reactive Intermediates : These intermediates can form conjugates with glutathione (GSH) and DNA adducts, leading to cellular damage and potential antitumor effects .
Pharmacological Profile
The unique electronic properties imparted by the fluorobenzoyl group may enhance the biological activity of this compound compared to its analogs. It is hypothesized that these modifications could lead to improved selectivity and potency against specific cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds can provide insights into its potential advantages.
| Compound Name | Structure | Key Activity |
|---|---|---|
| 5-chloro-2-[4-(4-bromobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole | Structure | Antitumor |
| 5-chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole | Structure | Antimicrobial |
The presence of the fluorobenzoyl group in this compound is believed to enhance its electronic properties, potentially leading to increased binding affinity for biological targets.
Study on Antitumor Activity
In a study examining the bioactivation pathways of related benzothiazoles, it was found that compounds like 5F 203 and GW 610 exhibited selective cytotoxicity against various cancer cell lines. The involvement of P450 enzymes in their metabolism was crucial for their antitumor efficacy . This suggests that similar mechanisms may be at play for this compound.
Anti-inflammatory and Antibacterial Activities
Benzothiazole derivatives have also been reported to possess anti-inflammatory and antibacterial activities. For instance, compounds derived from benzothiazoles showed significant inhibition against bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, alongside notable anti-inflammatory effects . This positions this compound as a candidate for further exploration in these therapeutic areas.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-amino-4-chloro-6-methylthiophenol with a carbonyl source (e.g., chloroacetic acid) under acidic conditions .
- Step 2 : Introduction of the piperazine moiety by nucleophilic substitution at the 2-position of the benzothiazole using 1-(4-fluorobenzoyl)piperazine. This step often requires refluxing in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the thiazole nitrogen .
- Optimization : Reaction temperature (70–100°C), solvent choice (DMF vs. acetonitrile), and stoichiometric ratios (1:1.2 for benzothiazole:piperazine derivative) are critical. Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures intermediate purity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions. For example, the methyl group at the 4-position of benzothiazole appears as a singlet (~δ 2.4 ppm), while the fluorobenzoyl protons show distinct aromatic splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 430.08) .
- Elemental Analysis : Experimental C, H, N, S percentages must align with theoretical values (e.g., C: 58.18%, H: 4.20%, N: 12.13%) to confirm purity .
Q. What are the key structural features influencing its physicochemical properties?
- Core Structure : The benzothiazole ring contributes to planarity and π-π stacking, enhancing binding to hydrophobic targets.
- Substituent Effects :
- The 4-methyl group increases lipophilicity (logP ~3.2), aiding membrane permeability.
- The 4-fluorobenzoyl-piperazine moiety introduces hydrogen-bonding capacity (C=O and F groups) and conformational flexibility .
- Crystallography : Single-crystal X-ray studies (e.g., P2₁/c space group) reveal dihedral angles between the benzothiazole and fluorobenzoyl groups (~45°), impacting molecular packing .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution Strategies :
- Standardized Assays : Use uniform protocols (e.g., 10 µM ATP, pH 7.4) and control inhibitors (e.g., staurosporine) .
- Structural Validation : Co-crystallization with target proteins (e.g., EGFR kinase) identifies binding modes and explains potency variations .
- Meta-Analysis : Cross-reference data from orthogonal techniques (e.g., SPR vs. fluorescence polarization) to validate binding kinetics .
Q. What computational methods predict the compound’s interactions with biological targets?
- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For example, the fluorobenzoyl group forms halogen bonds with Tyr-104 in the ATP-binding pocket of kinases .
- MD Simulations : All-atom molecular dynamics (50 ns trajectories) assess stability of the ligand-protein complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Models : 2D descriptors (e.g., topological polar surface area, logP) correlate with bioavailability. A tPSA <90 Ų predicts blood-brain barrier penetration .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Byproduct Analysis :
- HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) detect impurities (e.g., demethylated or hydrolyzed derivatives) .
- Forced Degradation : Expose the compound to stress conditions (acid/base, heat, light) and profile degradation pathways. For example, acidic hydrolysis cleaves the piperazine-benzothiazole bond .
- Mitigation : Use scavengers (e.g., polymer-bound trisamine) during synthesis to trap reactive intermediates. Optimize storage conditions (desiccated, -20°C under argon) to prevent oxidation .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Process Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
